Product packaging for Methoxphenidine(Cat. No.:CAS No. 127529-46-8)

Methoxphenidine

货号: B10765381
CAS 编号: 127529-46-8
分子量: 295.4 g/mol
InChI 键: QXXCUXIRBHSITD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Methoxphenidine (MXP), a diarylethylamine derivative, is a chemical compound of significant interest in preclinical neuroscience and pharmacological research. Its primary research value lies in its function as a selective N-Methyl-D-Aspartate (NMDA) receptor antagonist. This mechanism of action places it as a tool compound for investigating the role of glutamate neurotransmission, the primary excitatory neurotransmitter in the central nervous system. Researchers utilize this compound to model and study NMDA receptor function, synaptic plasticity, and excitotoxicity in controlled in vitro settings. Its specific receptor interaction profile makes it a valuable asset for probing the complex pathophysiology of neurological conditions and for fundamental studies on learning, memory, and cognitive processes. This product is provided as a high-purity material to ensure experimental reproducibility and reliability. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO B10765381 Methoxphenidine CAS No. 127529-46-8

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

127529-46-8

分子式

C20H25NO

分子量

295.4 g/mol

IUPAC 名称

1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine

InChI

InChI=1S/C20H25NO/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3

InChI 键

QXXCUXIRBHSITD-UHFFFAOYSA-N

规范 SMILES

COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3

产品来源

United States

Pharmacological Characterization and Mechanisms of Action in Preclinical Models

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Methoxphenidine is primarily characterized as an N-methyl-D-aspartate (NMDA) receptor antagonist. who.int Its interaction with the NMDA receptor is a key determinant of its pharmacological profile.

Uncompetitive Channel-Blocking Effects

Electrophysiological studies have demonstrated that this compound functions as an uncompetitive channel-blocking antagonist of the NMDA receptor. who.int This mechanism of action means that this compound binds to a site within the ion channel of the NMDA receptor, thereby blocking the flow of ions. This action is consistent with that of other well-characterized uncompetitive NMDA receptor antagonists, such as MK-801. who.int

NMDA Receptor Binding Affinities and Potency Hierarchies

Studies have determined the binding affinity of this compound for the NMDA receptor. One study reported an inhibitory constant (Ki) value of 36 nM, while another reported a value of 170 nM. who.int The variation in these reported affinities may be attributable to the use of different radioligands and tissue preparations in the respective studies. who.int

In comparative studies with other NMDA receptor antagonists, a clear potency hierarchy has been established. The rank order of potency for inhibition at the NMDA receptor is as follows: MK-801 > phencyclidine (PCP) > 3-methoxphenidine (3-MXP) > 2-methoxphenidine (2-MXP) > ketamine > 4-methoxphenidine (4-MXP) > memantine. who.int This order of potency has been shown to closely parallel the NMDA receptor binding affinities of these compounds. who.int

CompoundNMDA Receptor Binding Affinity (Ki, nM)
2-Methoxphenidine (2-MXP)36 / 170
MK-801Data Not Available in Provided Snippets
Phencyclidine (PCP)Data Not Available in Provided Snippets
3-Methoxphenidine (3-MXP)Data Not Available in Provided Snippets
KetamineData Not Available in Provided Snippets
4-Methoxphenidine (4-MXP)461
MemantineData Not Available in Provided Snippets

Electrophysiological Studies of NMDA Receptor-Mediated Responses

In preclinical models using rat hippocampal slices, this compound has been shown to block NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs). who.int This inhibitory action on fEPSPs further supports its role as an NMDA receptor antagonist. Notably, at concentrations of 50 and 100 μM, 2-MXP did not reduce AMPA receptor-mediated fEPSPs, indicating a degree of selectivity for the NMDA receptor over the AMPA receptor. plos.org

The kinetic profile of this compound's antagonism at the NMDA receptor is characterized by a slow onset of inhibition. nih.gov This slow in vitro kinetic profile is more reminiscent of MK-801 than of ketamine. nih.gov This observation suggests that the binding and/or unbinding of this compound from the NMDA receptor channel occurs at a relatively slow rate.

Interaction with Other Neurotransmitter Systems and Receptors

In addition to its primary action at the NMDA receptor, this compound has been found to interact with other neurotransmitter systems, albeit with lower affinity.

Binding studies have revealed that this compound has the highest affinity for the dopamine (B1211576) transporter (DAT), followed by the norepinephrine (B1679862) transporter (NET). who.int Its affinity for the serotonin (B10506) transporter (SERT) is negligible. who.int One study reported a Ki value of 2915 nM at DAT and 6900 nM at NET. who.int Another study reported a Ki of 4800 nM at DAT. who.int The affinity for SERT was reported to be in the range of 20 µM. who.int

Furthermore, this compound has been shown to have an affinity for sigma receptors, with a Ki value of 124 nM for the σ1 receptor and 508 nM for the σ2 receptor. who.int The functional implications of these interactions with sigma receptors are not yet fully understood. who.int

Receptor/TransporterBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)2915 / 4800
Norepinephrine Transporter (NET)6900
Serotonin Transporter (SERT)~20000
Sigma-1 (σ1) Receptor124
Sigma-2 (σ2) Receptor508

Sigma Receptor Binding and Functional Interactions

Preclinical investigations have demonstrated that this compound exhibits affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. who.intresearchgate.net In binding assays, this compound and its analogues showed moderate affinity for these receptors. nih.gov Sigma receptors are unique intracellular proteins implicated in the regulation of numerous neurotransmitter systems, including dopaminergic and glutamatergic pathways. nih.govnih.gov While the binding affinity has been established, the precise functional consequences of this compound's interaction with sigma receptors are not yet fully understood. who.intresearchgate.net The therapeutic potential of ligands targeting the σ₁ receptor is an area of active research for conditions such as neurodegenerative diseases and neuropathic pain, suggesting that this interaction may contribute to the compound's pharmacological effects. who.int

Monoamine Transporter Affinities

This compound interacts with the transporters responsible for the reuptake of key monoamine neurotransmitters: dopamine (DAT), norepinephrine (NET), and serotonin (SERT). researchgate.net Studies measuring the binding affinities (Ki) and functional inhibition (IC₅₀) show a clear preferential affinity for the dopamine transporter over the norepinephrine and serotonin transporters. who.intnih.gov The affinity for the serotonin transporter is particularly low, often described as negligible. who.int This selectivity distinguishes it from other compounds that may interact more broadly with monoamine systems. The following table summarizes the binding and inhibition potencies of this compound at these transporters from preclinical models.

TransporterBinding Affinity (Ki, nM)Inhibition Potency (IC₅₀, µM)
Dopamine Transporter (DAT)29153.5
Norepinephrine Transporter (NET)69005.5
Serotonin Transporter (SERT)>20,000>10
Data sourced from multiple preclinical studies. The Ki value represents the binding affinity, where a lower number indicates a higher affinity. The IC₅₀ value represents the concentration required to inhibit 50% of the transporter's reuptake function. who.intnih.gov

Dopamine Transporter (DAT) Interactions

The interaction of this compound with the dopamine transporter is a significant aspect of its pharmacological profile, demonstrating weak to moderate inhibitory effects on dopamine reuptake. nih.govplos.org

Despite its ability to inhibit the dopamine transporter, direct effects on dopamine efflux appear to be limited. In vitro voltammetry experiments conducted in the nucleus accumbens, a key brain region in the reward circuit, found that this compound had no significant effect on evoked dopamine efflux. who.int This suggests that, unlike some psychostimulants which actively promote the release of dopamine, this compound's primary interaction at the transporter is reuptake inhibition. nih.gov

Although it may not directly induce dopamine efflux, this compound has been shown to cause an over-activation of dopamine pathways in the nucleus accumbens. researchgate.netnih.gov This activation of the brain's reward circuitry is a consistent finding in preclinical models of addiction. nih.gov The mesolimbic pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens, is critically involved in reward and motivation. unipr.itpsu.edu The activation of this pathway by this compound likely contributes to its reinforcing effects observed in animal studies. researchgate.netnih.gov This suggests an indirect mechanism of activation, potentially resulting from a combination of NMDA receptor antagonism and dopamine reuptake inhibition, rather than direct release. who.intresearchgate.net

Serotonin and Norepinephrine Transporter Interactions

The interactions of this compound with serotonin (SERT) and norepinephrine (NET) transporters are considerably weaker than its interaction with the dopamine transporter. who.intnih.gov Research shows that this compound is a weak inhibitor of norepinephrine reuptake and has a negligible effect on serotonin reuptake. nih.govplos.org The high IC₅₀ value for SERT indicates that a significantly greater concentration of the compound is needed to inhibit serotonin transport compared to dopamine or norepinephrine transport. nih.gov This selectivity for DAT and NET over SERT is a defining characteristic of its monoamine transporter interaction profile. who.intnih.gov

Preclinical Research Paradigms and Behavioral Phenotyping

In Vitro Pharmacological Investigations

The in vitro profile of methoxphenidine has been explored through a variety of assays to determine its interactions with key central nervous system targets.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for various receptors. Studies have revealed that this compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. who.int The inhibitory constant (Ki), a measure of binding affinity, has been reported in the nanomolar range for the NMDA receptor. One study using [3H]MK-801 in rat forebrain homogenates determined a Ki value of 36 nM, while an earlier patent reported a Ki of 170 nM using [3H]TCP in whole rat brain. who.int This discrepancy may be attributable to the different radioligands and tissue preparations used. who.int

In addition to its primary action at the NMDA receptor, this compound has been screened against a panel of other central nervous system receptors. These investigations have shown that this compound possesses a lower affinity for monoamine transporters. Specifically, it has a higher affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) compared to the serotonin (B10506) transporter (SERT). who.int Binding affinities for the sigma-1 (σ1) and sigma-2 (σ2) receptors have also been identified. who.int

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor Radioligand Tissue Source Ki (nM) Reference
NMDA [3H]MK-801 Rat Forebrain 36 who.int
NMDA [3H]TCP Whole Rat Brain 170 who.int
Dopamine Transporter (DAT) - Human (cloned) 2915 who.int
Dopamine Transporter (DAT) - Human (cloned) 4800 who.int
Norepinephrine Transporter (NET) - Human (cloned) 6900 who.int
Serotonin Transporter (SERT) - Human (cloned) >10,000 nih.gov
Sigma-1 (σ1) - - 124 who.int
Sigma-2 (σ2) - - 508 who.int

Neurotransmitter Uptake Inhibition Studies

Functional assays measuring the inhibition of neurotransmitter reuptake have further elucidated the pharmacological profile of this compound. These studies confirm the compound's weak engagement with monoamine transporters, as suggested by the binding assays. This compound demonstrates weak inhibitory effects on dopamine and norepinephrine reuptake. nih.govresearchgate.net Its activity at the serotonin transporter is considered negligible, with one study reporting an IC50 value of 19.0 μM. nih.gov The functional potencies (IC50) in these uptake assays are generally consistent with the binding affinities (Ki) observed for DAT and NET. nih.gov

Table 2: this compound Monoamine Transporter Reuptake Inhibition

Transporter Assay Type IC50 (µM) Reference
Dopamine Transporter (DAT) Functional Assay Weak Inhibition nih.gov
Norepinephrine Transporter (NET) Functional Assay Weak Inhibition nih.gov
Serotonin Transporter (SERT) Functional Assay 19.0 nih.gov

Electrophysiological Recordings in Cell Cultures and Brain Slices

Electrophysiological studies provide insight into the functional consequences of a compound's interaction with its targets at a cellular level. In vitro experiments using rat hippocampal slices have confirmed that this compound acts as an NMDA receptor antagonist. who.int It has been shown to block NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs). who.int The antagonism is consistent with that of an uncompetitive channel blocker, similar to the action of MK-801. who.int When compared to other NMDA receptor antagonists, the rank order of potency for inhibition of fEPSPs was found to be MK-801 > PCP > 3-MeO-PCP > this compound > ketamine > 4-MeO-diphenidine. who.int Notably, studies have observed a slow onset of inhibition of NMDAR-fEPSPs by this compound. nih.gov For instance, at a concentration of 10 µM, a gradual reduction in the NMDAR-fEPSP was observed. nih.govplos.org Furthermore, at concentrations up to 100 µM, this compound did not reduce AMPA receptor-mediated fEPSPs, suggesting a selectivity for NMDA receptors over AMPA receptors. nih.gov

In Vivo Behavioral Assessments in Animal Models

The in vitro findings have been extended to in vivo animal models to understand how this compound's molecular actions translate into behavioral effects.

Sensorimotor Gating Deficits: Pre-Pulse Inhibition (PPI)

Prepulse inhibition (PPI) of the acoustic startle response is a key paradigm for assessing sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed with known dissociative drugs. Studies in rats have demonstrated that this compound significantly disrupts PPI. nih.govresearchgate.netnih.gov This effect appears to be dose-dependent, with one study reporting a significant inhibition of PPI at a dose of 20 mg/kg, but not at 10 mg/kg. nih.gov However, another study found that all tested doses of this compound significantly disrupted PPI, with the effect being present shortly after administration and persisting for at least 60 minutes. nih.gov

Locomotor Activity Modulation

The effects of this compound on spontaneous locomotor activity have been assessed in open-field tests in rats. The results indicate a dose-dependent modulation of activity levels. Low to moderate doses of this compound (10-20 mg/kg) have been shown to increase locomotor activity. nih.gov In contrast, higher doses (40 mg/kg) lead to a decrease in locomotor activity. nih.gov This biphasic dose-response profile, characterized by stimulant effects at lower doses and sedative effects at higher doses, is a common feature of dissociative anesthetics. nih.gov

Table 3: Effect of this compound on Locomotor Activity in Rats

Dose (mg/kg) Effect on Locomotor Activity Reference
10-20 Increase nih.gov
40 Decrease nih.gov

Exploration of Schizophrenia-Related Endophenotypes

This compound (MXP) has been investigated in preclinical research as a pharmacological tool to model endophenotypes of schizophrenia in animals. These studies aim to understand the neurobiological underpinnings of the disorder by replicating specific, measurable traits associated with it. Research indicates that this compound can induce a range of behaviors in animal models that are analogous to the positive, negative, and cognitive symptoms of schizophrenia. researchgate.netresearchgate.netnih.gov

Hyperactivity and Impulsivity (Positive Symptoms)

Positive symptoms of schizophrenia, such as psychosis, are often modeled in rodents through locomotor hyperactivity. The open field test is a standard assay used to assess this behavior. Studies have shown that acute administration of this compound can dose-dependently increase locomotor activity in rodents. nih.gov For instance, research in mice demonstrated that this compound induced hyperlocomotor activity, which is considered a proxy for the positive symptoms of schizophrenia. researchgate.netnih.gov This effect is consistent with the profile of other dissociative anesthetics that are also used to model schizophrenia-like states. nih.gov

Impulsivity, another facet of the positive symptom cluster, has also been linked to the effects of this compound. While direct measures of impulsivity are complex, the hyperactive state induced by the compound in the open field test is often interpreted as a related behavioral manifestation. researchgate.netnih.gov

Table 1: Effect of this compound on Locomotor Activity in an Open Field Test

Treatment Group Locomotor Activity Finding Interpretation Reference
Vehicle Control Normal locomotor activity Baseline behavior researchgate.netresearchgate.net
This compound Increased locomotor activity Model of positive symptoms (hyperactivity) researchgate.netresearchgate.net
Anxiety and Social Withdrawal (Negative Symptoms)

Negative symptoms of schizophrenia, including anxiety and social withdrawal, have been explored using specific behavioral paradigms following this compound administration. The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. Research has shown that this compound can induce anxiogenic effects. researchgate.netnih.gov In studies with mice, administration of this compound led to behaviors indicative of anxiety in the EPM test. researchgate.netresearchgate.net

Social withdrawal, a core negative symptom, is often modeled using the social interaction test. In this test, a reduction in the time spent engaging with an unfamiliar animal is interpreted as a deficit in social behavior. Studies have demonstrated that mice treated with this compound exhibit reduced social interaction, suggesting the induction of a social withdrawal-like state. researchgate.netnih.gov This effect was also observed after a withdrawal period from chronic this compound treatment. researchgate.net

Table 2: this compound's Impact on Negative Symptom-Related Behaviors

Behavioral Test This compound Effect Interpretation Reference
Elevated Plus Maze Increased anxiety-like behavior Model of anxiety researchgate.netresearchgate.net
Social Interaction Test Decreased social interaction time Model of social withdrawal nih.govresearchgate.net
Cognitive Impairment (e.g., Novel Object Recognition)

Cognitive deficits are a central and debilitating feature of schizophrenia. The novel object recognition (NOR) test is a common method to evaluate recognition memory, a form of cognitive function, in rodents. nih.govnih.goveurekaselect.com This test is based on the innate tendency of rodents to explore a novel object more than a familiar one. nih.gov An inability to discriminate between the novel and familiar objects is indicative of a cognitive deficit.

Research has consistently shown that this compound administration impairs performance in the NOR test. researchgate.netnih.gov Mice treated with this compound spend a similar amount of time exploring both the familiar and novel objects, indicating a failure to recognize the familiar object. nih.govresearchgate.net This suggests that this compound induces deficits in recognition memory, mirroring the cognitive impairments seen in schizophrenia. eurekaselect.com This cognitive impairment has been observed following both acute administration and after a withdrawal period from chronic treatment. nih.govresearchgate.net

Table 3: this compound-Induced Cognitive Deficits in the Novel Object Recognition Test

Treatment Group Discrimination Index Interpretation Reference
Vehicle Control Significantly above chance (0.5) Intact recognition memory nih.govresearchgate.net
This compound Not significantly different from chance (0.5) Impaired recognition memory nih.govresearchgate.net

Exploration of Neurochemical Correlates of Behavioral Changes

The behavioral changes induced by this compound are associated with alterations in brain neurochemistry. As a dissociative anesthetic, its primary mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist. mdpi.complos.org This action is believed to be central to its ability to induce schizophrenia-like symptoms. nih.gov

Studies have indicated that this compound-induced behaviors are linked to an over-activation of dopamine pathways in the nucleus accumbens, a key region of the brain's reward circuit. researchgate.netnih.gov This is consistent with the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopamine systems contributes to positive symptoms. Furthermore, research suggests that this compound leads to a disruption of the hippocampal-prefrontal cortex pathway. researchgate.netnih.gov This pathway is critically involved in cognitive functions and its dysregulation is considered to be pathologically relevant to schizophrenia. nih.gov this compound also demonstrates a mild affinity for the norepinephrine transporter and a weaker affinity for the dopamine transporter, with minimal interaction with the serotonin transporter. mdpi.com

Comparison with Other Dissociative Agents in Behavioral Models

This compound is structurally and pharmacologically related to other dissociative N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, which are also used to model schizophrenia in preclinical studies. uzh.chcambridge.org this compound, along with diphenidine (B1206869), has been shown to produce locomotor activation similar to ketamine. researchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound (MXP)
Ketamine
Phencyclidine (PCP)
Diphenidine (DPH)
Amisulpride
Aripiprazole
Clozapine
Lurasidone
Olanzapine
Risperidone
Memantine
D-AP5
Dizocilpine (MK-801)
Lefetamine
Lanicemine
Remacemide
MT-45
Methoxetamine (MXE)
3-MeO-PCP
4-MeO-PCP
2-Cl-diphenidine (2-Cl-DPH)
Naphthylpyrovalerone (naphyrone)
Deschloroketamine
GHB/GBL
Dextrorphan
Levetiracetam
Dexamphetamine
Diazepam
Quinine
25D-NBOMe
Mepirapim

Structure Activity Relationship Sar Studies

Positional Isomerism and NMDA Receptor Affinity

The position of the methoxy (B1213986) group on the phenyl ring of methoxphenidine significantly impacts its affinity for the NMDA receptor. This compound is specifically 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, also known as 2-MXP. drugsandalcohol.ie Research comparing the three positional isomers—2-MXP, 3-MXP, and 4-MXP—has established a clear hierarchy in their ability to bind to the NMDA receptor.

Competitive binding experiments show that 3-MXP has the highest affinity for the NMDA receptor, followed by 2-MXP (this compound), with 4-MXP displaying the lowest affinity. nih.govplos.org The rank order of potency is therefore 3-MXP > 2-MXP > 4-MXP. who.int Specifically, 4-MXP's affinity for the NMDA receptor is considerably lower than that of the other isomers in the series. nih.govplos.org This relationship underscores the critical role of the substituent's position in optimizing the molecule's interaction with the receptor's binding site.

Table 1: NMDA Receptor Binding Affinities of this compound Isomers and Reference Compounds

Structural Overlap with Arylcyclohexylamines and 1,2-Diphenethylamines

The SAR trends observed in this compound isomers are not unique and show a remarkable parallel to those of arylcyclohexylamines, such as phencyclidine (PCP). nih.govplos.org The rank order of potency for the methoxy-substituted isomers of diphenidine (B1206869) (DPH = 3-MXP > 2-MXP > 4-MXP) is comparable to the equivalent series of substituted PCP (PCP ≈ 3-MeO-PCP > 2-MeO-PCP > 4-MeO-PCP). nih.govplos.org

This parallel is attributed to the structural overlap between the 1,2-diarylethylamine scaffold of this compound and the arylcyclohexylamine structure of PCP. nih.govresearchgate.net It is theorized that the overlapping portions of these two classes of molecules likely interact with the same region of the PCP binding site located within the NMDA receptor channel. nih.govplos.org This suggests that SAR studies conducted on arylcyclohexylamines could be relevant for understanding and predicting the activity of other 1,2-diarylethylamine-based NMDA receptor antagonists. nih.govplos.org

Influence of Aryl-Methoxy Substitution on Receptor and Transporter Binding

Beyond the NMDA receptor, the position of the aryl-methoxy group also modulates the binding of this compound isomers to other central nervous system targets, particularly monoamine transporters. However, the affinity for these sites is generally much lower than for the NMDA receptor, indicating that these compounds are relatively selective NMDA receptor antagonists. nih.govresearchgate.net

Table 2: Monoamine Transporter Inhibition by this compound Isomers

Contributions to Dissociative Pharmacology

The defining pharmacological characteristic of this compound is its activity as a dissociative agent, which is primarily mediated through its antagonism of the NMDA receptor. nih.govresearchgate.net This mechanism is a common feature among dissociative drugs, including PCP and ketamine. nih.govwho.int Electrophysiological studies have confirmed that this compound and its analogs inhibit NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs), consistent with their binding affinities. nih.govplos.org This action is characteristic of an uncompetitive channel blocker, similar to the reference antagonist MK-801. who.int

A notable finding from these studies is the slow onset of NMDA receptor inhibition by these compounds, which may have implications for their pharmacological effects in vivo. nih.govplos.org Functional assays in animal models, such as prepulse inhibition (PPI) of the startle reflex, further support the dissociative properties of these compounds. Both diphenidine and 2-MXP were found to disrupt sensorimotor gating, an effect also observed with other NMDA receptor antagonists like PCP and ketamine. nih.govresearchgate.net Therefore, the core contribution of this compound's structure to its dissociative pharmacology is its potent and selective antagonism at the NMDA receptor channel.

Synthetic Methodologies for Research Purposes

Laboratory Synthesis Procedures for Methoxphenidine Isomers

For research and analytical purposes, the positional isomers of this compound, including 2-methoxydiphenidine (2-MXP), 3-methoxydiphenidine (3-MXP), and 4-methoxydiphenidine (4-MXP), have been synthesized. nih.gov One established method for preparing these compounds is based on a synthetic route published by Le Gall et al. ljmu.ac.uk This allows for the creation of reference materials to differentiate the isomers in analytical testing, as they can be distinguished through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govljmu.ac.uk The synthesis ensures that analytical data for suspected samples can be compared against a verified standard of a specific isomer. nih.gov

Chiral Resolution Techniques for Enantiomer Separation

This compound is typically available as a racemic mixture, where both enantiomers are present in equal amounts. rsc.orgrsc.org To study the properties of the individual enantiomers, a chiral resolution process is required. A successful method involves classical resolution by crystallization, which utilizes chiral resolving agents to form diastereomeric salts that have different physical properties, such as solubility.

The process begins by dissolving the racemic this compound free base and a specific enantiomer of a chiral acid, such as (+)-2,3-dibenzoyl-D-tartaric acid monohydrate or (-)-2,3-dibenzoyl-L-tartaric acid monohydrate, in a suitable solvent like dichloroethane. rsc.orgresearchgate.net The resulting diastereomeric salt of one enantiomer crystallizes preferentially. rsc.org After filtration, the crystals are collected, dissolved in water, and basified (e.g., with NaOH) to liberate the enantiomerically enriched this compound free base. This is then extracted, dried, and converted to its hydrochloride salt for stability and ease of handling. rsc.org The process is repeated for the other enantiomer using the opposite chiral resolving agent on the remaining filtrate. rsc.org

The optical purity of the separated enantiomers is a critical parameter. This is often determined using chiral chromatography techniques. While High-Performance Liquid Chromatography (HPLC) can be used, modern methods like Supercritical Fluid Chromatography (SFC) are often preferred as they are faster, more efficient, and generate less solvent waste. rsc.orgrsc.org Using SFC with polysaccharide-based chiral stationary phases (CSPs), high degrees of separation can be achieved. rsc.orgresearchgate.net For instance, studies have shown that the enantiomeric purity of separated MXP can reach 99.26% enantiomeric excess (ee) for one enantiomer and 99.7% ee for the other. rsc.org

Table 1: Supercritical Fluid Chromatography (SFC) Conditions for this compound Enantioseparation

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v/v)Resolution (R)
Alcyon SFC CSP Amylose-SACO₂/propan-2-ol/diethylamine/formic acid (90/10/0.1/0.1)12.86

This table is generated based on data from a study that screened multiple CSPs and mobile phases to find the optimal conditions for resolving this compound enantiomers. rsc.org

Determination of Absolute Configuration

Assigning the absolute configuration (i.e., labeling the chiral center as R or S) of the separated enantiomers is the final and definitive step in their characterization. This is typically accomplished by combining spectroscopic techniques with computational chemistry, and is often verified using X-ray crystallography. rsc.org

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers produce ECD spectra that are mirror images of each other. rsc.orgnih.gov In the analysis of this compound, experimental ECD spectra are recorded for each of the purified enantiomers. The resulting mirror-image spectra confirm their enantiomeric relationship. rsc.org While the experimental spectrum provides the chiroptical fingerprint of each enantiomer, it does not directly reveal the absolute configuration without a reference point. rsc.orgnih.gov

To assign the absolute configuration, the experimental ECD spectrum is compared to a theoretically calculated spectrum generated using quantum chemical methods like Density Functional Theory (DFT). rsc.orgresearchgate.net DFT is a computational method used to model the electronic structure of molecules. nih.govnih.gov

For this compound, the process involves:

Conformational Analysis : Identifying the most stable three-dimensional structures (conformers) of a specific enantiomer, for example, (R)-MXP. rsc.org

Geometry Optimization : Reoptimizing the geometry of these stable conformers at a high level of theory, such as B3LYP/6-311++G(d,p). rsc.org

Spectrum Simulation : Calculating the theoretical ECD spectrum for each conformer.

Boltzmann Weighting : Averaging the simulated spectra of the individual conformers based on their calculated relative abundances (Boltzmann distribution) to produce a final, weighted theoretical spectrum for that absolute configuration. rsc.org

The absolute configuration is assigned by matching the experimental ECD spectrum with the calculated one. For instance, a strong agreement between the experimental spectrum of one of the isolated MXP enantiomers and the Boltzmann-weighted spectrum calculated for the (R)-MXP configuration confirms that the isolated enantiomer is indeed (R)-methoxphenidine. rsc.org

Table 2: Parameters for DFT-Based Configurational Analysis of this compound

ParameterSpecificationPurpose
Computational MethodDensity Functional Theory (DFT)To model molecular structure and properties. rsc.orgnih.gov
Functional/Basis SetB3LYP/6-311++G(d,p)Provides a high level of theory for accurate calculations of geometry and energy. rsc.org
Analysis TypeConformational Search & ECD SimulationTo find the most stable molecular shapes and predict their chiroptical properties. rsc.org
Final AssignmentComparison of experimental and simulated spectraTo correlate the experimental data with a specific, known absolute configuration (R or S). rsc.org

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous information about the three-dimensional structure of a molecule in a crystalline state. spbu.runih.gov It is considered a gold standard for determining molecular geometry and absolute configuration. spark904.nlresearchgate.net

In the context of this compound, this technique serves as a final verification of the configuration assigned by the combined ECD and DFT methods. rsc.org By growing a suitable single crystal of one of the purified enantiomer salts (e.g., (R)-MXP hydrochloride), its structure can be solved. The analysis yields precise atomic coordinates, allowing for the direct observation of the spatial arrangement of the atoms and thus an unequivocal determination of its absolute configuration. rsc.org Research has shown that the configuration determined by X-ray analysis aligns with the one predicted by the ECD/DFT approach, validating the reliability of the combined spectroscopic and computational method. rsc.org

Metabolic Pathways and Enzyme Involvement in Preclinical Models

Identification of Primary Metabolites in Animal Samples

Investigations using animal models, primarily Wistar rats, have successfully identified several major metabolites of methoxphenidine. These studies involve the analysis of biological matrices such as urine, blood, and various tissues following the administration of the compound. The primary metabolic transformations observed are O-demethylation and hydroxylation, followed by conjugation reactions.

In untargeted screening of rat urine, a significant metabolite identified was nor-MXP , the product of O-demethylation. mdpi.com This finding suggests that the removal of the methyl group from the methoxy (B1213986) moiety on the phenyl ring is a principal metabolic pathway. mdpi.comresearchgate.net

Furthermore, hydroxylation represents another major route of metabolism. The main metabolite detected in blood and urine samples is often hydroxy-2-MXP . researchgate.net Analysis suggests this hydroxylation primarily occurs on the piperidine (B6355638) ring rather than the aromatic rings. nih.gov More complex hydroxylated metabolites have also been detected, including dihydroxy-MXP and hydroxyl-demethyl-MXP , indicating multiple metabolic steps can occur. researchgate.net

Following these initial Phase I reactions (oxidation), the resulting metabolites can undergo Phase II conjugation. The detection of glucuronidated products of the hydroxylated metabolites in urine confirms this pathway. researchgate.net Glucuronidation increases the water solubility of the metabolites, facilitating their excretion from the body.

Table 1: Primary Metabolites of this compound Identified in Preclinical Models
Metabolite NameMetabolic PathwayBiological Matrix DetectedReference
O-demethyl-MXP (nor-MXP)O-demethylationUrine, Serum, Brain mdpi.comresearchgate.net
Hydroxy-2-MXPHydroxylation (on piperidine moiety)Blood, Urine researchgate.netnih.gov
Dihydroxy-MXPHydroxylationUrine researchgate.net
Hydroxyl-demethyl-MXPHydroxylation and O-demethylationUrine researchgate.net
Glucuronidated Hydroxylation ProductsGlucuronidation (Phase II)Urine researchgate.net

In Vitro Metabolism Studies with Microsomal Preparations

To identify the specific enzymes responsible for the metabolism of this compound, in vitro studies using liver microsomes are employed. While direct and comprehensive studies on this compound are limited, research on analogous compounds and general knowledge of drug metabolism pathways provide strong indications of the enzymes involved.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of xenobiotics. mdpi.com O-demethylation and hydroxylation, the primary routes for MXP metabolism, are hallmark reactions catalyzed by CYP enzymes.

Studies on the structurally related dissociative agent diphenidine (B1206869) (DPH) using pooled human liver microsomes (pHLM) demonstrated that several CYP isozymes, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4, were capable of its initial metabolism. nih.gov For other compounds featuring a methoxy group, such as methoxyphenamine, in vitro studies using microsomes expressing specific CYP enzymes have explicitly confirmed the involvement of CYP2D6 in both O-demethylation and hydroxylation. nih.gov The inhibition of these metabolic pathways by quinidine, a known CYP2D6 inhibitor, further solidifies this enzyme's role. nih.gov Given that O-demethylation is a key transformation for this compound, and CYP2D6 is a primary enzyme for this reaction on many substrates, its involvement in MXP metabolism is highly probable. mdpi.comwalshmedicalmedia.com

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its concentration-time profile in the body.

Concentration-Time Profiles in Biological Matrices

Studies in Wistar rats have shown that following subcutaneous administration, this compound is rapidly absorbed and distributed. nih.gov It efficiently crosses the blood-brain barrier, a key characteristic for a psychoactive substance. nih.gov

Peak concentrations (Cmax) of this compound in both serum and brain tissue are typically reached approximately 30 minutes (Tmax) after administration. mdpi.comnih.gov This corresponds with the onset of its maximal behavioral effects, which are also observed around the 30-minute mark. mdpi.com The concentration of its primary metabolite, nor-MXP, also increases rapidly, reaching a maximum at around one hour. mdpi.com The parent compound has an estimated elimination half-life (t1/2) of approximately 2.15 hours. nih.gov

Concentration profiling has been conducted across multiple biological matrices, confirming the compound's distribution beyond the central nervous system. nih.gov A quantification method was developed to determine MXP and nor-MXP concentrations in the serum, brain, liver, and lungs of Wistar rats, allowing for the establishment of pharmacokinetic profiles in these key tissues. researchgate.net

Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats
ParameterValueMatrixReference
Time to Peak Concentration (Tmax)~30 minutesSerum, Brain mdpi.comnih.gov
Elimination Half-life (t1/2)~2.15 hoursSerum, Brain nih.gov
DistributionCrosses blood-brain barrier; detected in serum, brain, liver, and lungs. researchgate.netnih.gov

Comparison of Kinetic Profiles with Other Dissociative Anesthetics

The pharmacokinetic profile of this compound shows notable differences when compared to other dissociative anesthetics like ketamine. The metabolism and excretion of MXP and its active metabolite, nor-MXP, appear to be slower than that of ketamine. mdpi.com For instance, ketamine is reported to reach peak concentrations in the brain more rapidly, within 15 minutes of administration, compared to the 30 minutes observed for MXP. nih.govnih.gov

Advanced Analytical Characterization and Quantification Methodologies for Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating methoxphenidine from complex mixtures, including biological samples and street drug preparations. The choice of technique depends on the specific analytical challenge, such as isomer differentiation, enantiomeric separation, or quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. researchgate.netdrugsandalcohol.ienih.gov It is particularly valuable for separating the three positional isomers (2-MXP, 3-MXP, and 4-MXP), which is essential for forensic identification. who.int HPLC systems coupled with various detectors, such as Diode-Array Detection (DAD) and Mass Spectrometry (MS), provide both qualitative and quantitative data. researchgate.netoup.com

Research has demonstrated the successful use of HPLC-DAD for quantitative analysis, with methods validated to have a limit of detection (LOD) of 0.05 mg/L and a limit of quantitation (LOQ) of 0.10 mg/L. oup.com The differentiation of isomers is achievable based on a combination of their retention times and UV spectra. oup.com For instance, under isocratic elution with 30% acetonitrile (B52724), 2-MXP can be eluted at 4.0 minutes. oup.com

A study developing a rapid and sensitive isocratic LC-MS friendly method highlighted its suitability for the specific detection of MXP structural isomers in forensic samples. who.int HPLC is also used to control the chiral purity of this compound enantiomers after crystallization processes. rsc.orgresearchgate.net

Table 1: HPLC Methods for this compound Analysis

Parameter Method 1 oup.com Method 2 mdpi.com Method 3 rsc.orgrsc.org
System HPLC-DAD HPLC-MS HPLC-PDA
Column - - Gemini 5µ C18 (250 × 4.6 mm)

| Mobile Phase | 30% Acetonitrile (with 25 mM TEAP buffer) | Acetonitrile gradient | A: 5% MeOH in water + 1% TFA B: 1% TFA in MeOH | | Flow Rate | 2 mL/min | - | 1 mL/min | | Detection | DAD | MS | PDA | | Application | Quantitative analysis, Isomer differentiation | Qualitative analysis | Separation of street sample impurities |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. It is particularly effective for quantifying this compound and its metabolites in biological samples like blood serum and various tissues. researchgate.net

One validated UHPLC-MS method for the determination of MXP and its primary metabolite, nor-MXP, utilizes a Phenyl Hexyl column. researchgate.net This method is sensitive enough to detect concentrations relevant to metabolite levels in humans, with a reported detection limit as low as 0.026 mM. researchgate.net Another approach for analyzing MXP and its metabolite O-desmethyl-methoxphenidine (dmMXP) in rat serum and brain samples employed a reversed-phase LC-MS/MS method with a phenyl-hexyl column, achieving a total run time of 4.8 minutes. nih.gov

Table 2: UHPLC-MS Method for this compound and Metabolite Quantification researchgate.net

Parameter Details
System Dionex Ultimate 3000 LC system with QTRAP 6500+ MS
Column Poroshell 120, Phenyl Hexyl (2.1 × 100 mm, 2.7 μm)
Mobile Phase A 0.1% formic acid and 10mM ammonium (B1175870) formate (B1220265) in 5% methanol (B129727) in water (v/v)
Mobile Phase B 0.1% formic acid and 10mM ammonium formate in 5% acetonitrile in methanol (v/v)
Flow Rate 0.4 mL/min
Detection Multiple Reaction Monitoring (MRM) in positive electrospray mode (ESI+)
Application Quantification of MXP and nor-MXP in rat serum, brain, liver, and lung samples

This table summarizes a specific, published research methodology.

Gas Chromatography (GC)

Gas Chromatography (GC), typically coupled with a Mass Spectrometry (MS) detector (GC-MS), is a standard method for the analytical characterization of this compound. drugsandalcohol.iewho.int This technique is effective for identifying the compound in powdered samples and differentiating its positional isomers. researchgate.netnih.gov

For analysis, the analyte is typically diluted in a solvent like methanol. swgdrug.org The GC-MS system separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio data that helps in the structural identification of the molecule and its fragments.

Table 3: GC-MS Parameters for this compound Analysis swgdrug.org

Parameter Details
Sample Preparation Dilute analyte to ~4 mg/mL in Methanol
Instrument Agilent gas chromatograph with MS detector
Column DB-1MS (12 m x 0.2 mm x 0.33 µm film thickness) or equivalent
Oven Program 60°C (hold 1 min), then ramp at 30°C/min to 300°C (hold 5 min)
Carrier Gas Helium
Injection Mode Split
Application Qualitative identification

This data is from a monograph by the DEA Special Testing and Research Laboratory.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. researchgate.netresearchgate.net Supercritical Fluid Chromatography (SFC) has emerged as a superior, "green" chemistry method for the chiral separation of these enantiomers. rsc.orgrsc.org SFC offers significant advantages over HPLC for this purpose, including shorter analysis times, reduced consumption of toxic organic solvents (as it primarily uses supercritical CO₂ as the mobile phase), and a more stable baseline. rsc.orgresearchgate.netrsc.org

Research has focused on developing and optimizing SFC methods using various polysaccharide-based chiral stationary phases (CSPs). rsc.orgresearchgate.net Studies have successfully employed columns like Alcyon SFC Amylose-SA and CHIRALPAK® IE-3 for the enantioseparation of MXP. rsc.orgrsc.org The optimization process involves testing different polar organic modifiers (e.g., propan-2-ol, ethanol) and additives introduced into the supercritical carbon dioxide mobile phase to achieve satisfactory resolution and retention times. rsc.orgrsc.org Propan-2-ol has been identified as an effective modifier for the analysis of MXP on certain columns. rsc.org

Table 4: Comparison of Chiral Stationary Phases (CSPs) in SFC for this compound Enantioseparation rsc.org

Chiral Stationary Phase Mobile Phase Composition (CO₂/Modifier/Additives) Resolution (R) Key Observation
Alcyon SFC CSP Cellulose-SB CO₂/Acetonitrile/Diethylamine/Formic Acid (90/10/0.1/0.1, v/v/v/v) 1.05 Initial screening showed moderate resolution.
Alcyon SFC CSP Amylose-SA Optimized with Propan-2-ol and additives >1.5 Selected for further method optimization due to good performance.
CHIRALPAK® IE-3 Optimized with Propan-2-ol and additives >1.5 Selected for further method optimization; resolution impacted by alcohol modifier choice.

This table summarizes findings from a comparative study of different commercial CSPs.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. researchgate.netnih.govrsc.org Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to confirm the identity of the synthesized compound and to characterize its structure. nih.gov

For ¹H NMR analysis, a sample is typically dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O), with an internal standard like Trimethylsilylpropanoic acid (TSP) for referencing the chemical shifts to 0 ppm. swgdrug.org The resulting spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. nih.govspectrabase.com

Table 5: ¹H NMR Spectroscopy Parameters for this compound HCl Analysis swgdrug.org

Parameter Details
Instrument 400 MHz NMR spectrometer
Sample Preparation Dilute analyte to ~5 mg/mL in D₂O
Reference Standard TSP (for 0 ppm reference)
Internal Standard Maleic acid (for quantification)
Pulse Angle 90°
Delay Between Pulses 45 seconds
Application Structural confirmation and quantification

This data is from a monograph by the DEA Special Testing and Research Laboratory.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the structural characterization of this compound, providing confirmation of its functional groups. nih.govfrontiersin.org The analysis, often performed using Attenuated Total Reflectance (ATR) Fourier-transform infrared (FTIR) spectroscopy, is rapid, non-destructive, and requires minimal sample preparation. nih.govyoutube.com The IR spectrum of a compound serves as a unique molecular fingerprint, which can be used for identification by comparing it to a reference standard. youtube.com

For this compound hydrochloride, the spectrum exhibits characteristic absorbances consistent with its structure. researchgate.net Key regions in the IR spectrum provide discriminative information for its identification. nih.govdrugsandalcohol.ieresearchgate.net

Wavenumber Region (cm⁻¹)AssignmentReference
2800-3000Significant aliphatic C-H stretching researchgate.net
2000-2700Absorbances consistent with an amine halogen (HCl) ion-pair researchgate.net
500-1600Peak-rich region ("fingerprint region") useful for discriminative purposes researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

This compound possesses a stereogenic center, meaning it exists as a pair of enantiomers. researchgate.net Electronic circular dichroism (ECD) spectroscopy is a critical chiroptical technique employed to determine the absolute configuration of these enantiomers. rsc.orgrsc.orgunits.it The method measures the differential absorption of left and right-circularly polarized light by a chiral molecule. units.it

For this compound, the absolute configuration of its enantiomers has been successfully assigned by comparing the experimental ECD spectra with spectra simulated using quantum chemical calculations, such as density functional theory (DFT). researchgate.netrsc.orgresearchgate.net This combined approach of experimental measurement and theoretical calculation provides a reliable method for distinguishing between the (R)- and (S)-enantiomers. rsc.orgrsc.org The process involves recording the ECD spectrum of the separated enantiomers and matching it to the Boltzmann-weighted spectra of stable conformers predicted by the calculations. researchgate.net This allows for the unambiguous assignment of the absolute structure of each enantiomer. researchgate.netrsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with chromatographic separation, is the cornerstone for the detection, quantification, and metabolic profiling of this compound. drugsandalcohol.iewho.int

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS or LC-MS) are standard techniques for the analysis of this compound in forensic and research settings. nih.govdrugsandalcohol.iewho.int These methods allow for the separation of this compound from other substances, including adulterants or co-ingested compounds, followed by its confident identification and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern. mmu.ac.uknih.gov

Validated GC-MS methods have been developed for the screening and quantification of this compound and its isomers in seized samples. mmu.ac.ukresearchgate.net Similarly, HPLC-MS and its ultra-high performance variant (UHPLC-MS) offer robust and sensitive quantification in various matrices, including post-mortem blood, urine, and brain tissue. nih.govresearchgate.netljmu.ac.uk A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for quantifying racemic MXP and its primary metabolite in rat serum and brain, demonstrating excellent sensitivity with low limits of quantification. nih.gov

TechniqueMatrixAnalyteLimit of Quantification (LOQ)Reference
HPLC-DADPost-mortem Blood2-MXP0.10 mg/L researchgate.netljmu.ac.uk
LC-MS/MSRat SerumThis compound (MXP)1.00 ng/mL nih.gov
O-desmethyl-methoxphenidine (dmMXP)1.00 ng/mL nih.gov
LC-MS/MSRat BrainThis compound (MXP)6.00 ng/g nih.gov
O-desmethyl-methoxphenidine (dmMXP)1.50 ng/g nih.gov
GC-MSSeized PowderDiphenidine (B1206869) Derivatives12.83 – 17.51 μg/mL mmu.ac.uk

Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems, are indispensable for identifying the metabolites of this compound. researchgate.netunb.brijpras.com These techniques allow for the structural elucidation of metabolites by analyzing the fragmentation patterns of parent ions. ijpras.comnih.gov

Studies have identified several metabolites of this compound in biological samples. The primary metabolic pathway involves O-demethylation to form O-desmethyl-methoxphenidine (dmMXP). nih.gov Further metabolism can occur through hydroxylation on the piperidine (B6355638) ring or the phenyl rings. researchgate.net In one case of acute intoxication, three hydroxylation products and three glucuronidated hydroxylation products were detected in a urine sample. who.int The use of LC-MS/MS and HRMS provides the accuracy and sensitivity needed to distinguish and identify these metabolic products from the complex biological matrix. researchgate.netijpras.com

A significant analytical challenge with this compound is the existence of positional isomers (e.g., 2-MXP, 3-MXP, and 4-MXP), which can have different pharmacological potencies. nih.govwikipedia.org Differentiating these isomers is crucial for accurate forensic analysis. who.int HPLC coupled with selected-ion monitoring (SIM) mass spectrometry has been shown to be an effective method for this purpose. nih.govdrugsandalcohol.iewho.int

While the isomers have the same mass and produce many of the same fragment ions, distinct differences in their stability during in-source collision-induced dissociation can be observed. nih.govdrugsandalcohol.ie This allows for their differentiation even when they are not fully separated chromatographically. nih.gov Validated GC-MS methods operating in SIM mode have also been successfully used to quantify target analytes, including this compound isomers. researchgate.net

Untargeted screening, or untargeted metabolomics, is a powerful strategy for the comprehensive discovery of all possible metabolites of a compound, including previously unknown ones. nih.gov This approach typically utilizes liquid chromatography-high resolution mass spectrometry (LC-HRMS) to acquire data on all ions within a sample. nih.govmdpi.com

The workflow involves comparing samples incubated with the parent drug (e.g., this compound in human liver S9 fractions) against blank samples. nih.gov Specialized software is then used to perform feature identification and statistical analysis to pinpoint potential metabolite signals that show significant changes. nih.gov These candidate ions are then subjected to targeted MS/MS analysis for structural confirmation, often assisted by in silico fragmentation prediction tools. nih.govnih.gov While this approach has been successfully applied to other new psychoactive substances to identify numerous novel metabolites, its application can be extended to this compound to build a more complete metabolic profile. nih.gov

Sample Preparation and Extraction Techniques from Biological Matrices

The initial step in the analysis of this compound from biological samples involves the extraction of the analyte from its complex environment. This process is essential for removing interfering substances that could compromise the accuracy and sensitivity of subsequent analytical measurements.

Protein Precipitation

Protein precipitation is a widely used technique for the rapid removal of proteins from biological fluids like serum and plasma. The principle involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate the proteins, which can then be separated by centrifugation.

For the analysis of this compound in serum, a validated method utilizes protein precipitation with acidified acetonitrile. researchgate.net This approach is favored for its simplicity and speed. A recent study demonstrated the use of acetonitrile containing 0.1% formic acid for the effective precipitation of proteins from rat serum samples prior to LC-MS/MS analysis. researchgate.net The acidic conditions facilitate the protonation of this compound, which can improve its stability and subsequent chromatographic behavior.

The general procedure involves adding a threefold volume of the cold precipitating agent (e.g., acetonitrile with 0.1% formic acid) to the serum sample. The mixture is then vortexed to ensure thorough mixing and complete protein precipitation, followed by centrifugation at high speed to pellet the precipitated proteins. The resulting supernatant, containing this compound and its metabolites, is then carefully collected for analysis.

Below is a data table summarizing a typical protein precipitation protocol for this compound from serum:

ParameterValue/Description
Biological Matrix Serum
Precipitating Agent Acetonitrile with 0.1% Formic Acid
Sample to Solvent Ratio 1:3 (v/v)
Procedure 1. Addition of cold precipitating agent to the serum sample. 2. Vortex mixing to ensure complete precipitation. 3. Centrifugation to pellet the precipitated proteins. 4. Collection of the supernatant for analysis.
Instrumentation LC-MS/MS

Salting-Out Liquid-Liquid Extraction (SALLE)

Salting-out liquid-liquid extraction (SALLE) is a modification of liquid-liquid extraction that is particularly useful for extracting analytes from complex aqueous samples, including tissue homogenates. This technique involves the addition of a high concentration of salt to an aqueous sample that is miscible with an organic solvent (e.g., acetonitrile). The salt increases the ionic strength of the aqueous phase, reducing the solubility of the organic solvent and forcing a phase separation. This allows for the partitioning of the analyte of interest into the organic layer.

SALLE has been identified as the preferred method for the extraction of this compound from brain tissue. researchgate.net The procedure typically begins with the homogenization of the brain tissue in an appropriate buffer. Following homogenization, a water-miscible organic solvent, such as acetonitrile, is added, followed by a salting-out agent, commonly magnesium sulfate. The mixture is then vortexed and centrifuged to achieve phase separation. The upper organic layer, containing the extracted this compound, is then collected for analysis. This method effectively combines protein precipitation with liquid-liquid extraction, resulting in a cleaner extract compared to simple protein precipitation, which is crucial for complex matrices like brain tissue.

A study on the structurally similar compound methoxetamine provides a detailed protocol for SALLE from brain tissue, which can be adapted for this compound. This method demonstrated high recovery (80-117%) and manageable matrix effects (94-110%).

The following table outlines a representative SALLE protocol for the extraction of this compound from brain tissue:

ParameterValue/Description
Biological Matrix Brain Tissue Homogenate
Extraction Solvent Acetonitrile
Salting-Out Agent Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl)
Procedure 1. Homogenization of the tissue sample. 2. Addition of acetonitrile and salting-out agents. 3. Vigorous mixing to facilitate extraction and phase separation. 4. Centrifugation to separate the layers. 5. Collection of the upper acetonitrile layer for analysis.
Instrumentation LC-MS/MS

Computational Studies and Molecular Modeling

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in understanding the interaction of methoxphenidine with its primary molecular targets, the N-methyl-D-aspartate (NMDA) receptor and the dopamine (B1211576) transporter (DAT).

Studies have shown that this compound and its isomers exhibit a notable affinity for the NMDA receptor. The binding affinities (Ki) of this compound isomers at the NMDA receptor have been determined through competitive radioligand binding assays, revealing a structure-activity relationship. For instance, 2-MeO-diphenidine (2-MXP) displays a Ki value of 122 nM at the NMDA receptor, while its isomers, 3-MeO-diphenidine and 4-MeO-diphenidine, show Ki values of 20 nM and 461 nM, respectively. This suggests that the position of the methoxy (B1213986) group on the phenyl ring significantly influences the binding affinity to the NMDA receptor. The rank order of potency for these isomers at the NMDA receptor is generally observed as 3-MXP > 2-MXP > 4-MXP.

In addition to the NMDA receptor, this compound interacts with monoamine transporters, albeit with lower affinity. Docking studies have been performed to investigate the binding of this compound to the dopamine transporter (DAT). These in silico analyses have been complemented by in vitro binding assays, which have determined the inhibition constants (IC50) for this compound at DAT, as well as the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). For 2-MXP, the IC50 value for dopamine uptake inhibition is 65 µM, while for norepinephrine and serotonin uptake, the values are 7.8 µM and 741 µM, respectively. This indicates a preferential inhibition of the norepinephrine transporter over the dopamine and serotonin transporters.

Table 1: Binding Affinities (Ki) and Inhibition Constants (IC50) of this compound and its Isomers

Compound NMDA Receptor Ki (nM) DAT IC50 (µM) NET IC50 (µM) SERT IC50 (µM)
2-MeO-diphenidine (2-MXP) 122 65 7.8 741
3-MeO-diphenidine (3-MXP) 20 3.4 3.3 >10
4-MeO-diphenidine (4-MXP) 461 1.8 2.5 19

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions by simulating the movement of atoms and molecules over time. This technique has been applied to study the behavior of this compound within the binding pocket of its target proteins.

MD simulations have been conducted on rat dopamine transporter (rDAT) complexes with this compound isomers. These simulations revealed that the binding of this compound to DAT induces a significant conformational change, causing the transporter to adopt an inward-facing conformation. This is a noteworthy finding, as this conformation is also observed with classical dopamine-releasing agents like amphetamine. However, despite inducing a similar conformational state, this compound does not appear to act as a dopamine releaser. This highlights the complexity of transporter modulation, where inducing a specific conformation does not solely dictate the functional outcome.

The prediction of binding free energy is a critical component of computational drug design, as it provides a quantitative measure of the affinity between a ligand and its target. Various methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations, are employed for this purpose. While specific binding free energy values for this compound with its targets are not extensively reported in the literature, the methodologies are well-established. These calculations involve simulating the ligand in both the bound and unbound states and calculating the energy difference, which correlates with the binding affinity. For instance, the binding free energy for dopamine with a homology model of DAT has been calculated to be -6.4 kcal/mol, which is reasonably close to the experimentally derived value.

Homology Modeling of Receptor and Transporter Structures

The three-dimensional structures of many proteins, particularly membrane-bound proteins like transporters and receptors, are often challenging to determine experimentally. Homology modeling, also known as comparative modeling, is a computational technique used to generate a 3D model of a protein of interest (the "target") based on the experimentally determined structure of a related homologous protein (the "template").

This approach has been crucial in studying the interactions of this compound with its targets. For the human dopamine transporter (hDAT), homology models have been constructed using the crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) as a template. These models provide a structural framework for performing docking and molecular dynamics simulations to understand how ligands like this compound bind and modulate transporter function. Similarly, homology models of dopamine D2 and D3 receptors have been generated to aid in the design of selective ligands.

Computational Screening for Novel Ligands with High Affinity for Receptors

Computational screening, or virtual screening, is a powerful method used in drug discovery to search large libraries of chemical compounds for potential new ligands that bind to a specific target. This approach can be broadly categorized into structure-based and ligand-based methods.

While specific studies on the computational screening of novel ligands based on the this compound scaffold are not widely documented, the principles of this technique are applicable. For instance, computational screening has been successfully employed to identify novel inhibitors for the NMDA receptor. This process typically involves generating a pharmacophore model based on the known active ligands or the receptor's binding site. This model defines the essential structural features required for binding. This pharmacophore is then used to screen virtual compound libraries to identify molecules that match these features and are therefore likely to bind to the target. Such approaches could be utilized to discover new diarylethylamine derivatives with tailored affinities and selectivities for the NMDA receptor or dopamine transporter.

Emerging Research Directions and Future Perspectives in Methoxphenidine Research

Elucidating Underexplored Receptor Interactions

While the primary pharmacological target of methoxphenidine is the NMDA receptor, recent research has begun to shed light on its interactions with a broader range of neural targets. A comprehensive understanding of these off-target interactions is crucial for delineating its full pharmacological profile.

Studies have revealed that this compound and its analogs exhibit moderate affinity for sigma receptors, specifically the σ1 and σ2 subtypes. nih.govresearchgate.net The functional implications of these interactions are an active area of investigation, as sigma receptors are known to modulate various neurotransmitter systems, including the glutamatergic system. nih.govfrontiersin.org The interaction with sigma-1 receptors is of particular interest, given their role in neuroplasticity and their potential as therapeutic targets for a variety of neurological and psychiatric disorders. nih.govfrontiersin.orghdsa.org

Beyond sigma receptors, this compound has been shown to interact with monoamine transporters, albeit with lower affinity than for the NMDA receptor. nih.govresearchgate.net Specifically, it displays inhibitory effects on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), while having a negligible effect on the serotonin (B10506) transporter (SERT). nih.govresearchgate.net The potency of this inhibition varies between this compound and its isomers, suggesting that structural modifications can tune the selectivity for these transporters. nih.gov

The following table summarizes the binding affinities (Ki) of this compound and its related compounds at various receptors, as reported in the literature.

Table 1: Binding Affinities (Ki, nM) of this compound and Related Compounds

Compound NMDA Receptor Sigma-1 Receptor Sigma-2 Receptor Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT)
This compound (2-MXP) 170 1,300 508 1,800 5,500 >10,000
3-MeO-diphenidine (3-MXP) 71 1,400 1,200 480 1,300 >10,000
4-MeO-diphenidine (4-MXP) 1,200 2,700 2,800 490 2,000 19,000
Diphenidine (B1206869) (DPH) 49 1,400 1,100 1,100 3,300 >10,000
2-Cl-diphenidine (2-Cl-DPH) 100 1,500 1,100 1,300 4,200 >10,000

Data compiled from multiple sources. nih.govresearchgate.net

Development of New Molecules with Selective Receptor Modulation

The structural framework of this compound provides a versatile scaffold for the design and synthesis of new molecules with more selective receptor modulation. The 1,2-diarylethylamine structure allows for various modifications that can significantly alter a compound's affinity and efficacy at different receptors. nih.govproquest.com

Research into the structure-activity relationships (SAR) of this compound and its analogs has demonstrated that the position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of its pharmacological activity. wikipedia.org For instance, 3-MeO-diphenidine exhibits a higher affinity for the NMDA receptor compared to this compound (2-MeO-diphenidine) and 4-MeO-diphenidine. wikipedia.org This highlights a parallel SAR between the diarylethylamines and the well-studied arylcyclohexylamines, such as phencyclidine (PCP) and its analogs. nih.gov

The synthesis of various analogs, including those with different substituents on the phenyl rings and modifications to the piperidine (B6355638) ring, is a key strategy for developing molecules with enhanced selectivity. nih.govresearchgate.netproquest.com The goal of this research is to create compounds that can preferentially target specific receptors or transporters, which could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. For example, by fine-tuning the structure, it may be possible to develop a compound that retains the potential antidepressant effects associated with NMDA receptor antagonism while minimizing the dissociative and psychotomimetic properties. nih.gov

Applications in Animal Models for Psychiatric Conditions (e.g., Depression)

The unique pharmacological profile of this compound has led to its investigation in animal models of various psychiatric conditions. While much of the initial research focused on its ability to induce behaviors relevant to schizophrenia, there is a growing interest in its potential antidepressant effects. nih.gov

Studies in rodents have shown that this compound can induce a range of behaviors that are considered analogous to the positive, negative, and cognitive symptoms of schizophrenia. nih.gov These include hyperactivity, social withdrawal, and cognitive impairments. nih.gov This has led to the proposal of this compound as a tool for developing and validating animal models of this complex disorder. nih.gov

More recently, research has begun to explore the antidepressant-like effects of this compound. The forced swim test, a common behavioral assay used to screen for antidepressant activity, has been employed to evaluate the effects of this compound in rats. nih.govnih.govfrontiersin.org This line of inquiry is particularly relevant given the growing body of evidence supporting the rapid-acting antidepressant effects of other NMDA receptor antagonists, such as ketamine. Further research in this area could help to determine whether this compound or its analogs have therapeutic potential for the treatment of depression.

Advancing Understanding of Mechanisms of Action in Specific Brain Circuits

To fully comprehend the behavioral effects of this compound, it is essential to understand its impact on specific neural circuits within the brain. Research has begun to map the effects of this compound on key pathways implicated in psychiatric disorders.

Studies have shown that this compound can disrupt the functional connectivity of the hippocampal-prefrontal cortex pathway. nih.gov This circuit is critically involved in cognitive functions and is known to be dysregulated in schizophrenia. nih.gov By elucidating how this compound alters neuronal communication within this pathway, researchers can gain valuable insights into the neurobiological underpinnings of dissociative states and psychosis.

Furthermore, this compound has been found to induce an over-activation of dopamine pathways in the nucleus accumbens, a key component of the brain's reward system. nih.gov This effect on the cortico-limbic-striatal circuits is thought to underlie the reinforcing properties of the substance. nih.gov A deeper understanding of these circuit-level mechanisms will be crucial for assessing the abuse liability of this compound and related compounds. nih.govnih.gov

Methodological Advancements in Analytical and Computational Sciences for Dissociative Compounds

The emergence of this compound and other novel psychoactive substances has driven advancements in analytical and computational techniques for their detection, characterization, and study.

In the realm of analytical chemistry, significant progress has been made in the development of methods for the separation and identification of this compound and its isomers. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose. nih.gov A notable advancement is the application of supercritical fluid chromatography (SFC), a "green" separation technique that offers high speed and efficiency, particularly for chiral separations. nih.govnih.govroutledge.comchromatographyonline.comresearchgate.net Given that this compound possesses a stereocenter, the ability to separate and study its individual enantiomers is crucial, as they may exhibit different pharmacological properties. mdpi.com

Computational sciences are also playing an increasingly important role in the study of dissociative compounds. nih.govfoliamedica.bg Molecular docking simulations are being used to model the interactions of this compound and its analogs with the NMDA receptor and other targets at the atomic level. foliamedica.bgnih.gov These in silico approaches provide valuable insights into the structural basis of their activity and can guide the design of new molecules with desired pharmacological profiles. researchgate.netmdpi.com Additionally, computational tools for predicting the metabolism and toxicity (ADME/Tox) of novel compounds are becoming indispensable for assessing their potential risks. mdpi.comd-nb.info These predictive models help to prioritize compounds for further experimental investigation and can accelerate the drug discovery process. mdpi.comd-nb.info

常见问题

Q. What are the key structural and pharmacological characteristics of Methoxphenidine (MXP) relevant to NMDA receptor studies?

this compound is a diarylethylamine derivative with a methoxy substitution on the phenyl ring, structurally analogous to diphenidine and MK-801. It acts as a non-competitive NMDA receptor channel blocker, with demonstrated affinity in receptor-binding assays . Researchers should characterize its physicochemical properties (e.g., UV/Vis λmax: 278 nm for quantification) and compare its receptor interactions to established NMDA antagonists like ketamine using electrophysiological or radioligand displacement assays .

Q. How can researchers analytically validate this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for detecting MXP in urine or plasma due to its high sensitivity and specificity. Cross-validate findings with reference standards (CAS 2055777-48-3) and include quality controls for metabolites, as studies report potential cross-reactivity with other arylcyclohexylamines . UV/Vis spectrophotometry (278 nm) may serve as a preliminary screening tool in vitro .

Q. What are the challenges in synthesizing this compound for controlled laboratory studies?

Synthesis involves piperidine and substituted phenyl precursors, requiring strict purity validation (≥98% by HPLC). Researchers must document synthetic routes in supplementary materials and characterize new batches via NMR and high-resolution mass spectrometry to avoid contamination by analogs like 2-MeO-Diphenidine .

Advanced Research Questions

Q. How can in vivo models be designed to assess this compound’s neurotoxic or neuroprotective effects?

Utilize rodent models of NMDA receptor hypofunction (e.g., MK-801-induced schizophrenia-like behaviors) or ischemic injury. Measure biomarkers like glutamate excitotoxicity, neuronal apoptosis (TUNEL staining), and behavioral outcomes (open-field tests). Control for dose-dependent effects, as case reports highlight variability in human toxicity .

Q. What methodological approaches resolve contradictions in this compound’s reported receptor affinity and behavioral outcomes?

Conduct comparative studies using isomeric analogs (e.g., 1,2-diphenethylamine derivatives) to isolate structural determinants of NMDA affinity. Employ patch-clamp electrophysiology to quantify channel-blocking kinetics and correlate with in vivo dissociative effects. Replicate prior assays (e.g., Berger et al., 2009) under standardized conditions to address variability in receptor preparation techniques .

Q. How can researchers ensure reproducibility in this compound studies amid limited toxicological data?

Adopt FAIR data principles: publish raw electrophysiological datasets, synthetic protocols, and analytical validation metrics in open repositories. Use persistent identifiers (e.g., DOI) for chemical samples and share code for statistical analyses. Cross-reference findings with case reports (e.g., serotonin syndrome cases involving α-methyltryptamine co-administration) to contextualize preclinical results .

Q. What ethical and safety protocols are critical for handling this compound in laboratory settings?

Follow institutional guidelines for hazardous materials: use fume hoods, personal protective equipment (PPE), and chemical disposal protocols. Screen animal models for baseline neurological health and monitor adverse effects (e.g., hyperlocomotion, ataxia). Include negative controls to distinguish compound-specific effects from procedural artifacts .

Methodological Guidance

  • Experimental Design : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, compare MXP’s neuroprotection in cortical vs. hippocampal neurons to address region-specific NMDA receptor diversity .
  • Data Analysis : Apply mixed-effects models to account for inter-subject variability in behavioral assays. Use tools like METLIN or GNPS for metabolite identification in untargeted metabolomics studies .
  • Conflict Resolution : Systematically review primary literature (e.g., Champeau et al., 2017 vs. Berger et al., 2009) and conduct meta-analyses to reconcile discrepancies in receptor affinity or toxicity profiles .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。